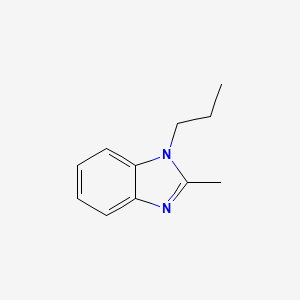
(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol
Vue d'ensemble
Description
“(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methanol” is a compound that has been mentioned in patents and scientific literature . It is also referred to as “Compound 1” in some documents . This compound is used in the formulation of high strength/high drug load tablets . It has been found useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical processes . The details of these processes are often proprietary and are described in patents .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several heterocyclic compounds . The compound contains a pyrazole ring attached to a pyridine ring via a methanol group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . These reactions are often carried out under controlled conditions to ensure the correct formation of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are important for its use in pharmaceutical formulations . For example, the compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Orientations Futures
Propriétés
| 1446321-93-2 | |
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-7,9,16H,8H2,1-2H3 |
Clé InChI |
FXKDDCBFUOGTQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
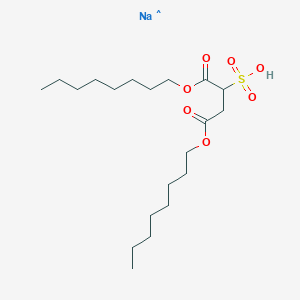
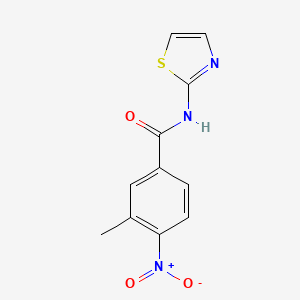

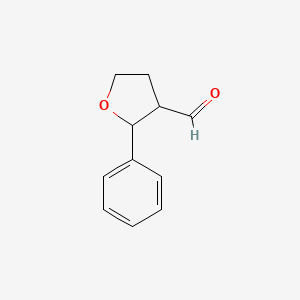
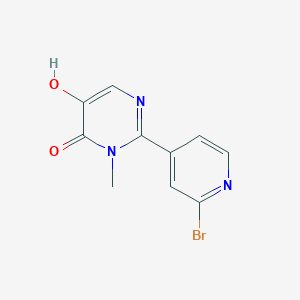
![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)
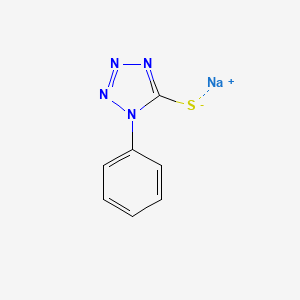

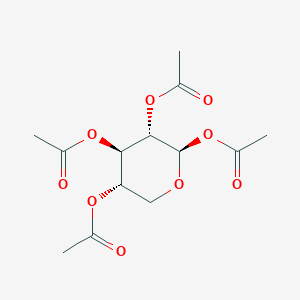
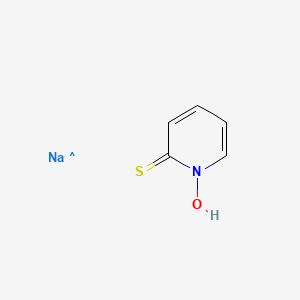
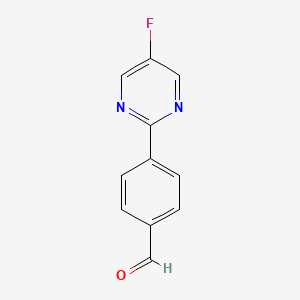
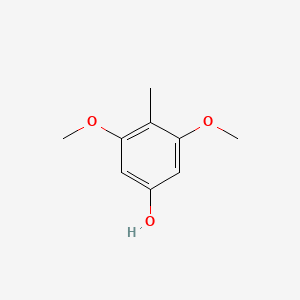
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B8801924.png)
